![molecular formula C12H11N3O4 B1414778 5-ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1152882-20-6](/img/structure/B1414778.png)
5-ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound “5-ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms . Pyrazole derivatives have been found to have various biological applications, including antifungal properties .
Synthesis Analysis
While the specific synthesis process for this compound is not available, pyrazole derivatives are typically synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrazole ring attached to a carboxylic acid group and a 4-nitrophenyl group. The ethyl group would be attached to the 5-position of the pyrazole ring .Chemical Reactions Analysis
Pyrazole derivatives are known to undergo various chemical reactions, including electrophilic substitution and nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, pyrazole derivatives are crystalline solids .Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of new derivatives from pyrazole carboxylic acid derivatives, including bis-carboxamide derivatives and β-hydroxy ester derivatives, has been a focus of study. These derivatives were synthesized from 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid and 4-(ethoxycarbonyl)-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid using various diamines and ethylene glycol. The synthesized compounds were characterized by FT-IR, 1H NMR, 13C NMR, and elemental analysis methods (Kasımoğulları, Maden, & Mert, 2012).
Antiglaucoma Activity 2. Pyrazole carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide were synthesized and demonstrated inhibitory effects on hydratase and esterase activities of carbonic anhydrase isoenzymes. These derivatives showed potent inhibitory effects, more than the parent inhibitor and acetazolamide, suggesting their potential in antiglaucoma treatments (Kasımoğulları, Bülbül, Arslan, & Gökçe, 2010).
Ionization Constant Studies 3. The ionization constants of several pyrazole carboxylic acids were determined in different ethanol-water mixtures using potentiometric titration. This study focused on the effects of structure and solvent on the acidity of pyrazole carboxylic acids, providing insights into their chemical behavior (Alkan, Zeybek, Doğan, Kasımoğulları, Erdoğan, & Kılıç, 2009).
Synthesis and Pharmacological Investigation 4. New series of pyrazole carboxylic acid derivatives were synthesized and investigated for their analgesic and anti-inflammatory activities. These compounds, particularly 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, demonstrated significant activities with mild ulcerogenic potential compared to indomethacin, indicating their potential as novel analgesic and anti-inflammatory agents (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).
Structural and Spectral Investigations 5. Detailed experimental and theoretical studies of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were conducted. This included characterization using NMR, FT-IR, thermo gravimetric analysis, single-crystal X-ray diffraction, and density functional theory (DFT) calculations, providing comprehensive insights into the molecular structure and properties of this compound (Viveka et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-ethyl-1-(4-nitrophenyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-2-11-10(12(16)17)7-13-14(11)8-3-5-9(6-4-8)15(18)19/h3-7H,2H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEANWLBDMENLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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